molecular formula C13H10ClNO B151581 Diphenylcarbamyl chloride CAS No. 83-01-2

Diphenylcarbamyl chloride

Cat. No.: B151581
CAS No.: 83-01-2
M. Wt: 231.68 g/mol
InChI Key: XNBKKRFABABBPM-UHFFFAOYSA-N
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Description

Diphenylcarbamyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6788. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Indicator in Titration Methods : DPCC has been used as an indicator in titration methods. For instance, it was used in the mercurimetric determination of chloride, demonstrating its utility as a chemical indicator in analytical chemistry (Parsons & Yoe, 1952).

  • Titrimetric and Spectrophotometric Assays : It has also been applied in the titrimetric and spectrophotometric assay of antihistamines, where its reaction with different compounds allowed for the determination of the chloride content of drugs (Basavaiah & Charan, 2002).

  • Microdetermination of Chloride : DPCC plays a role in the microdetermination of chloride in water, indicating its importance in environmental and water quality research (Kemula, Hulanicki, & Janowski, 1960).

  • Fluorescence Visualization in Biological Research : In biological research, DPCC has been used for visualizing the fluorescence of therapeutic compounds, as seen in studies involving flavonoids (Ferrara & Thompson, 2019).

  • Enzyme Activity Determination : It has been utilized in determining the activity of enzymes such as α-chymotrypsin, where its reaction with enzymes releases chloride ions, which can then be measured (Erlanger, Buxbaum, Sack, & Cooper, 1967).

  • Synthesis of Medicinal Agents : DPCC has been involved in the synthesis of medicinal agents, particularly in the formation of esters and ethers of certain compounds (Wylie, Isaacson, & Delgado, 1965).

  • Inhibitor Studies in Biochemistry : It has been used in biochemical studies as an inhibitor, for example, in the study of the reactivity of active sites of chymotrypsin suspended in an organic medium (Dastoli, Musto, & Price, 1966).

Safety and Hazards

Diphenylcarbamyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Diphenylcarbamyl chloride, also known as Carbamoyl chloride, diphenyl-, is a chemical compound with the formula C13H10ClNO . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that carbamoyl chlorides are typically used in organic synthesis as acylating agents . They can react with amines to form carbamates, which are used in a wide range of applications from pesticides to pharmaceuticals .

Mode of Action

Carbamoyl chlorides, such as this compound, are reactive due to the presence of the carbonyl group and the good leaving group (chloride). They can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, forming carbamates, esters, and other products .

Biochemical Pathways

The products of its reactions, such as carbamates, can have various biological effects depending on their structure and the specific targets they interact with .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes in the body .

Result of Action

The molecular and cellular effects of this compound would depend on the specific reactions it undergoes and the products of these reactions. For example, if it reacts with an amine to form a carbamate, the effects could range from inhibition of acetylcholinesterase (in the case of certain carbamate pesticides) to sedative and hypnotic effects (in the case of certain carbamate drugs) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, as well as the presence of other nucleophiles. Its stability can be affected by temperature, light, and moisture, as carbamoyl chlorides are generally sensitive to hydrolysis .

Properties

IUPAC Name

N,N-diphenylcarbamoyl chloride
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InChI

InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBKKRFABABBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10ClNO
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DSSTOX Substance ID

DTXSID2058885
Record name Diphenylcarbamyl chloride
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Molecular Weight

231.68 g/mol
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Physical Description

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Diphenylcarbamyl chloride
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CAS No.

83-01-2
Record name N,N-Diphenylcarbamic chloride
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Record name Diphenylcarbamyl chloride
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Record name Diphenylcarbamyl chloride
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Record name Carbamic chloride, N,N-diphenyl-
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Record name Diphenylcarbamyl chloride
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Record name Diphenylcarbamoyl chloride
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Record name DIPHENYLCARBAMOYL CHLORIDE
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Synthesis routes and methods

Procedure details

By way of illustration, one mole of diphenylamine is reacted with a 10% molar excess of phosgene in a suitable solvent such as monochlorobenzene, to yield diphenylcarbamyl chloride. The carbamyl chloride thus produced is reacted further with n-propyl amine in stoichiometric amounts, in the presence of a mole of caustic soda. Diphenyl propyl urea (DPPU) is formed in essentially stoichiometric amounts. The DPPU formed may be either separated from the solvent or, if desired, supplied as a solution in its reaction solvent. DPPU pyrolyzes at 210°-220° C. to yield n-propyl isocyanate of 99% purity and greater than 90% yield. The diphenylamine remaining may be returned easily in tankcars or tankwagons for reprocessing.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diphenylcarbamyl chloride interact with chymotrypsin, and what are the downstream effects?

A1: this compound acts as a specific inhibitor of chymotrypsin, a serine protease. It irreversibly binds to the active site of the enzyme, forming a stable carbamate ester with the hydroxyl group of the serine residue. [, , ] This covalent modification prevents the enzyme from binding to its substrates and carrying out its catalytic function, effectively inactivating it. [, , ] This inhibition has been observed in various studies, including the excystation of Eimeria tenella, where this compound successfully inhibited the chymotrypsin-like enzyme responsible for the process. [, ] Similarly, it was used to characterize proteinase isoenzymes in Bacteroides nodosus, confirming their chymotrypsin-like activity due to their susceptibility to this compound inhibition. []

Q2: Can you provide the structural characterization of this compound?

A2:

    Q3: How does the presence of ATP affect the interaction between this compound and aminoacyl-tRNA synthetases?

    A3: Research indicates that ATP can protect certain aminoacyl-tRNA synthetases from inactivation by this compound. [] This protection suggests that this compound might target a lysine residue located within or near the ATP binding site of these enzymes. When ATP occupies the binding site, it could potentially hinder the access of this compound to the target lysine residue, thus preventing the irreversible inactivation.

    Q4: Are there any known alternatives or substitutes for this compound in inactivating chymotrypsin?

    A4: Yes, several other compounds are known to inhibit chymotrypsin. Research mentions a few alternatives like:

    • Tosyl-L-phenylalanyl chloromethane (TPCK): This compound also acts as a specific inhibitor of chymotrypsin, similar to this compound. [, , ]
    • Chymostatin: A microbial inhibitor that effectively inhibits chymotrypsin activity. [, ]
    • Phenylmethane sulfonyl fluoride (PMSF): While not as specific as this compound or TPCK, PMSF is a serine protease inhibitor known to inactivate chymotrypsin. [, ]

    Q5: What is the historical context and significance of this compound in enzyme research?

    A5: While specific historical milestones weren't outlined in the provided papers, the research highlights this compound's early and continued importance in enzymology. Its use as a specific inhibitor of chymotrypsin has been instrumental in:

    • Elucidating the mechanism of action of serine proteases: By specifically targeting the active site serine residue, this compound provided evidence for the crucial role of this residue in chymotrypsin's catalytic activity. [, ]
    • Characterizing and classifying proteases: The sensitivity or resistance of various proteases to this compound inhibition has been a valuable tool for classifying them and distinguishing chymotrypsin-like enzymes from other protease families. [, ]

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